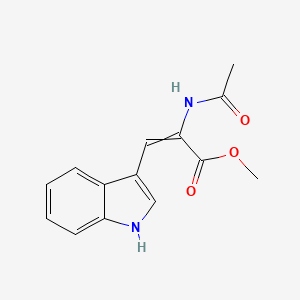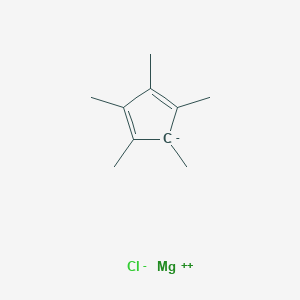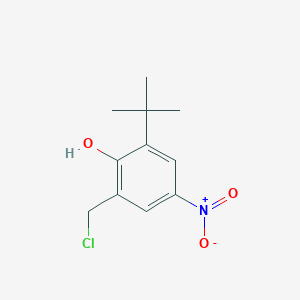![molecular formula C11H9F3N2 B14434052 1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile CAS No. 75985-37-4](/img/structure/B14434052.png)
1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an aziridine ring with a carbonitrile group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
One common method is the trifluoromethylation of benzyl halides using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The resulting trifluoromethylated benzyl compound can then undergo nucleophilic substitution reactions to introduce the aziridine ring. Industrial production methods often employ continuous flow processes to ensure high yields and purity .
Analyse Chemischer Reaktionen
1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Cycloaddition: The aziridine ring can participate in cycloaddition reactions, forming larger ring systems.
Wissenschaftliche Forschungsanwendungen
1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aziridine ring is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile can be compared with other trifluoromethylated compounds, such as:
1-Methyl-3-(trifluoromethyl)benzene: This compound lacks the aziridine and nitrile groups, making it less reactive in certain chemical reactions.
Trifluoromethylphenylpiperazine: While similar in having a trifluoromethyl group, this compound has a piperazine ring instead of an aziridine ring, leading to different biological activities.
1-Methyl-3-trifluoromethyl-1H-pyrazole: This compound features a pyrazole ring, which imparts different chemical and biological properties compared to the aziridine ring.
Eigenschaften
CAS-Nummer |
75985-37-4 |
|---|---|
Molekularformel |
C11H9F3N2 |
Molekulargewicht |
226.20 g/mol |
IUPAC-Name |
1-[[3-(trifluoromethyl)phenyl]methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(16)5-15/h1-4,10H,6-7H2 |
InChI-Schlüssel |
ILEDCFHTCZGQGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1CC2=CC(=CC=C2)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


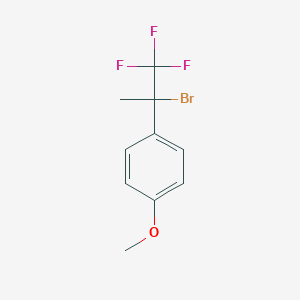
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
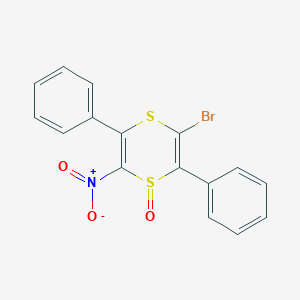

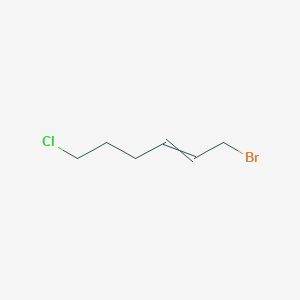
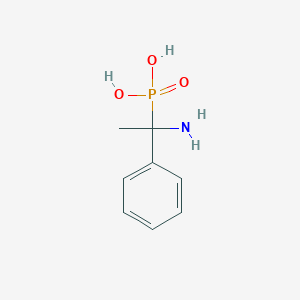
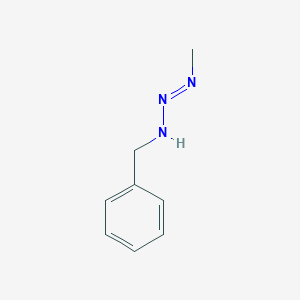
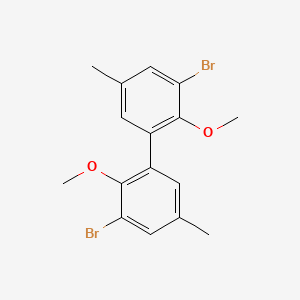
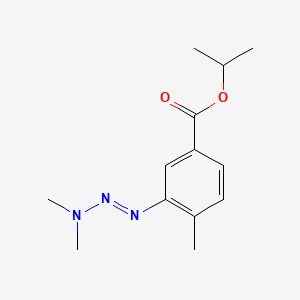
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
